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Compound of Interest

Compound Name: GA-017

Cat. No.: B10830394

Technical Support Center: GA-017

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the use of GA-017, with a focus on understanding its
mechanism of action and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GA-017?

Al: GA-017 is a potent and selective inhibitor of the serine/threonine protein kinases LATS1
and LATS2 (Large Tumor Suppressor Kinase 1 and 2).[1][2][3] These kinases are core
components of the Hippo signaling pathway, which plays a crucial role in regulating organ size,
cell proliferation, and apoptosis.[4] By inhibiting LATS1/2, GA-017 prevents the phosphorylation
of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-
activator with PDZ-binding motif).[1][2] This leads to the stabilization and nuclear translocation
of YAP/TAZ, where they promote the expression of genes that enhance cell proliferation and
growth.[1][2][5] GA-017's inhibitory action is competitive with ATP.[1][2]

Q2: How selective is GA-017 for its primary targets, LATS1/2?

A2: GA-017 is highly potent against LATS1 and LATS2, with IC50 values in the low nhanomolar
range.[1][2][3] However, like many kinase inhibitors, its selectivity is not absolute. In a kinase
panel screening of 321 different kinases, GA-017 at a concentration of 100 nM was found to
inhibit the activity of 16 kinases from the AGC family by more than 65%.[2][6] This suggests
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that while GA-017 is highly selective for LATS1/2, there is potential for off-target activity against
other kinases, particularly at higher concentrations.

Q3: What are the expected on-target effects of GA-017 in cell-based experiments?

A3: The primary on-target effect of GA-017 is the activation of the YAP/TAZ signaling pathway.
In experimental settings, this typically manifests as:

Increased nuclear localization of YAP and TAZ.

Increased expression of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).

Enhanced cell proliferation and growth, particularly in 3D culture systems like spheroids and
organoids.[1][5]

Promotion of ex vivo formation of mouse intestinal organoids.[1]

Q4: 1 am observing a phenotype in my experiment that is inconsistent with LATS1/2 inhibition.
Could this be an off-target effect?

A4: Yes, an unexpected phenotype could be indicative of an off-target effect. While GA-017 is a
potent LATS1/2 inhibitor, it may interact with other kinases or cellular proteins, especially at
concentrations significantly higher than its IC50 for LATS1/2.[6] If your observed results cannot
be explained by the known functions of the Hippo-YAP/TAZ pathway, it is crucial to consider
and investigate potential off-target activities. The troubleshooting guide below provides steps
on how to approach this.

On-Target Activity of GA-017

The following table summarizes the reported in vitro inhibitory activity of GA-017 against its
primary targets, LATS1 and LATS2.
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Target Assay Type Value Reference
LATS1 IC50 4.10 + 0.79 nM [2]

LATS2 IC50 3.92£0.42 nM [2]

LATS1 Ki 0.58 +0.11 nM [1][2]
LATS2 Ki 0.25 + 0.03 nM [1][2]

Troubleshooting Guide: Investigating Potential Off-
Target Effects

This guide is designed to help you troubleshoot experiments where you suspect off-target
effects of GA-017 may be influencing your results.
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Issue / Question

Possible Cause

Recommended Action

Unexpected Cell Toxicity at

High Concentrations

The observed toxicity may be
due to inhibition of kinases
other than LATS1/2 that are

critical for cell survival.

1. Perform a dose-response
curve: Compare the
concentration required for the
desired on-target effect (e.g.,
YAP nuclear localization) with
the concentration causing
toxicity. A large difference may
suggest off-target effects. 2.
Use a structurally different
LATS1/2 inhibitor: If a different
LATS1/2 inhibitor does not
produce the same toxic effect,
it strengthens the possibility of
an off-target issue with GA-
017.

Phenotype Does Not Correlate
with YAP/TAZ Activation

The observed phenotype might
be mediated by a signaling
pathway independent of
Hippo-YAP/TAZ.

1. Confirm on-target
engagement: Use Western
blotting or
immunofluorescence to verify
that GA-017 is inhibiting
LATS1/2 activity (e.g., by
checking for reduced
phosphorylation of YAP/TAZ)
and promoting YAP/TAZ
nuclear translocation at the
concentration you are using. 2.
Rescue experiment: If
possible, transfect cells with a
drug-resistant mutant of
LATS1/2. This should rescue
the on-target effects but not

the off-target effects.

Activation of an Unexpected

Signaling Pathway

Kinase inhibitors can
sometimes paradoxically

activate other pathways. This

1. Phospho-kinase array: Use
a phospho-kinase array to

screen for changes in the
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could be due to inhibition of a
negative regulator in another
pathway or complex feedback

loops.

phosphorylation status of a
broad range of signaling
proteins after GA-017

treatment. 2. Western Blotting:

Analyze the phosphorylation
status of key nodes in
commonly activated pathways
(e.g., MAPK/ERK, PI3SK/AKT).

1. Characterize your cell lines:
Confirm the expression levels
of LATS1, LATS2, YAP, and

TAZ in the cell lines you are

The expression levels of on-

. target and potential off-target
Inconsistent Results Across . o
] ] kinases can vary significantly ) ]
Different Cell Lines ) ) using. 2. Perform kinome
between cell lines, leading to - o ) ]
) profiling: To definitively identify
different responses. _ _
off-targets, consider a kinome-

wide selectivity screen.

Experimental Protocols

Protocol: Kinome Profiling to Identify Off-Target Interactions

This protocol outlines a general approach for identifying the off-target interactions of GA-017
using a commercial kinase profiling service.

o Objective: To determine the selectivity of GA-017 by screening it against a large panel of
purified human kinases.

o Methodology:

o Compound Preparation: Prepare a high-purity stock solution of GA-017 in DMSO (e.g., 10
mM). For the assay, the compound is typically tested at a concentration significantly higher
than its on-target IC50 (e.g., 100 nM or 1 uM) to detect potential off-targets.

o Kinase Panel Selection: Choose a commercial service that offers a broad kinase panel
(e.g., >300 kinases), preferably covering all major kinase families.
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o Assay Format: These services typically perform in vitro kinase activity assays. In a
common format, the kinase, substrate, and ATP are incubated with the test compound
(GA-017) or a vehicle control (DMSO). The amount of phosphorylated substrate is then
guantified, often using radiometric (33P-ATP) or fluorescence-based methods.

o Data Analysis: The results are usually provided as the percent inhibition of each kinase's
activity at the tested concentration of GA-017 relative to the DMSO control. A significant
inhibition (e.g., >50% or >65%) indicates a potential off-target interaction.

e Interpretation:

o Alist of kinases that are significantly inhibited by GA-017 will be generated. These are
your potential off-targets.

o Follow up on high-priority hits by determining the IC50 of GA-017 for these specific
kinases to understand the potency of the off-target interaction.

o Validate the functional relevance of these off-target interactions in your cellular models
using techniques like Western blotting for downstream signaling pathways or specific
phenotypic assays.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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